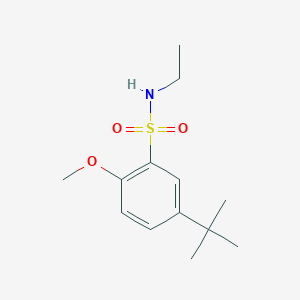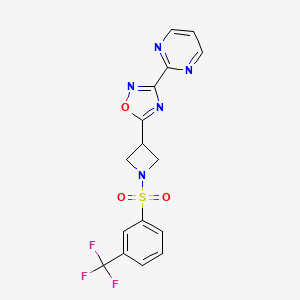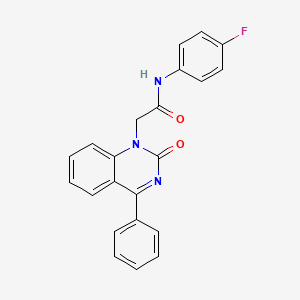
N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as FOA, is a chemical compound that has been extensively studied for its potential use in scientific research. FOA is a synthetic compound that was first synthesized in the early 2000s and has since been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has demonstrated the potential of quinazolinone derivatives in combating bacterial infections. One study highlighted the novel antibacterial activities of quinolone derivatives, showing significant potency against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics (Kuramoto et al., 2003). This suggests that N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide derivatives could be explored for their antibacterial properties.
Anticancer Activity
Several studies have synthesized quinazolinone derivatives and evaluated their anticancer activities through in vitro assays. For instance, derivatives have been tested for their ability to inhibit various cancer cell lines, demonstrating promising anticancer potential with some compounds exhibiting activity comparable to standard chemotherapy drugs (Mehta et al., 2019). This indicates the relevance of exploring N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide for anticancer applications.
Antimicrobial and Antifungal Activity
Research into quinazolinone derivatives also extends to antimicrobial and antifungal applications. Studies have synthesized compounds and assessed their efficacy against a range of microbial and fungal pathogens, with some derivatives showing significant antimicrobial and antifungal activities. This suggests the compound's potential for development into treatments for infections (Desai et al., 2013).
Analgesic and Anti-inflammatory Activities
The analgesic and anti-inflammatory properties of quinazolinone derivatives have been investigated, with some studies reporting compounds that exhibit significant activity in these areas, potentially offering new avenues for pain and inflammation management (Alagarsamy et al., 2015).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between quinazolinone derivatives and various biological targets, providing insights into their mechanism of action at the molecular level. These studies help identify promising compounds for further development as therapeutic agents (Riadi et al., 2021).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c23-16-10-12-17(13-11-16)24-20(27)14-26-19-9-5-4-8-18(19)21(25-22(26)28)15-6-2-1-3-7-15/h1-13H,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBJJEYHGZLBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2961291.png)
![4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2961292.png)
![(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide](/img/structure/B2961293.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2961294.png)
![1-[3-(3-Fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961297.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2961298.png)
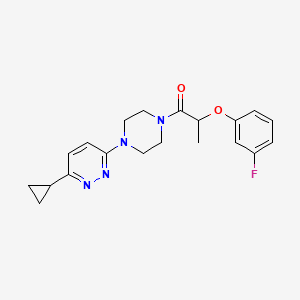
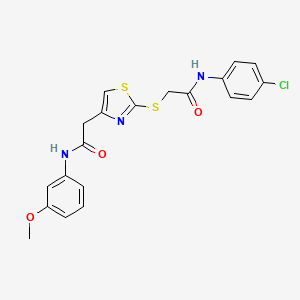
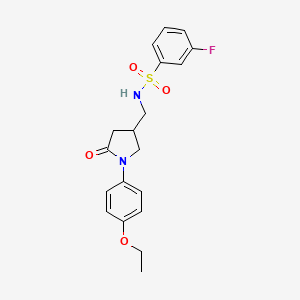
![(E)-4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2961304.png)
